molecular formula C12H12BrNS B13246726 4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline

4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline

Cat. No.: B13246726
M. Wt: 282.20 g/mol
InChI Key: LJFRJQHEDYKQQN-UHFFFAOYSA-N
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Description

Overview of Substituted Anilines and Thiophene (B33073) Derivatives in Modern Organic Chemistry

Substituted anilines are a cornerstone of synthetic organic chemistry, serving as versatile precursors for a vast array of more complex molecules. The aniline (B41778) scaffold, a benzene (B151609) ring bearing an amino group, can be functionalized at various positions on the aromatic ring and at the nitrogen atom, leading to a rich diversity of chemical structures and properties. The introduction of substituents allows for the fine-tuning of electronic and steric characteristics, which in turn influences the reactivity and biological activity of the resulting compounds. For instance, halogenated anilines, such as 4-bromoaniline (B143363), are valuable intermediates in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. chemicalbook.comchemicalbook.comwikipedia.org

Thiophene and its derivatives are another critical class of heterocyclic compounds, characterized by a five-membered aromatic ring containing a sulfur atom. wikipedia.org The thiophene ring is considered a bioisostere of the benzene ring, meaning it can often replace a benzene ring in a biologically active molecule without significant loss of activity. wikipedia.org Thiophene derivatives are integral components in many pharmaceuticals, agrochemicals, and organic electronic materials. nih.govbeilstein-journals.orgnih.gov Their utility stems from the unique electronic properties conferred by the sulfur atom and the ability to undergo a variety of chemical transformations.

The combination of substituted anilines and thiophene moieties into a single molecular entity gives rise to N-aryl thiophene derivatives, a class of compounds with significant potential. These molecules bring together the chemical versatility of both parent structures, opening avenues for the creation of novel compounds with tailored properties.

Structural Significance of the 4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline Scaffold

The molecular architecture of this compound is noteworthy for several key features. The core structure consists of a 4-bromoaniline unit where the nitrogen atom is substituted with a 1-(thiophen-2-yl)ethyl group.

The 4-bromoaniline portion of the molecule provides a reactive handle for further synthetic modifications. The bromine atom at the para position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. chemicalbook.comnih.gov This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby enabling the synthesis of a diverse library of derivatives.

The 1-(thiophen-2-yl)ethyl substituent on the nitrogen atom is also of considerable interest. The thiophene ring, as mentioned, is a key pharmacophore and a component of various functional materials. mdpi.com The ethyl linker between the thiophene and the aniline nitrogen introduces a degree of conformational flexibility, which can be crucial for the molecule's interaction with biological targets or for its packing in the solid state. The stereocenter at the benzylic-like position of the ethyl group also means that this compound can exist as a racemic mixture or as individual enantiomers, which could have different biological activities.

The juxtaposition of the electron-donating amino group (and its substituent) and the electron-withdrawing bromine atom on the aniline ring creates a specific electronic profile. This electronic arrangement influences the reactivity of the aromatic ring and the properties of the molecule as a whole.

Structural ComponentSignificance
4-BromoanilineProvides a site for cross-coupling reactions, enabling further derivatization.
1-(thiophen-2-yl)ethylIntroduces a key heterocyclic moiety with potential biological and material applications.
N-ethyl LinkerAdds conformational flexibility and a potential stereocenter.

Research Impetus and Academic Objectives for this compound Investigations

The motivation for investigating this compound and its analogues stems from several key academic and practical objectives. A primary goal is the exploration of novel chemical space. By synthesizing and characterizing new molecular scaffolds, chemists can uncover new structure-property relationships and potentially discover compounds with unique and valuable characteristics.

A significant driver for research in this area is the potential for biological activity . Both aniline and thiophene derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govontosight.ai The combination of these two moieties in this compound makes it a promising candidate for screening in various biological assays. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Another major research impetus is the development of new organic materials . Thiophene-containing molecules are widely used in the field of organic electronics due to their excellent charge transport properties. nih.govbeilstein-journals.org N-aryl thiophene derivatives could potentially be used as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through substitution on the aniline ring makes this class of compounds particularly attractive for materials science applications.

The academic objectives for the investigation of this compound can be summarized as follows:

Synthesis and Characterization: To develop efficient synthetic routes to the target compound and its derivatives and to fully characterize their structural and physicochemical properties.

Exploration of Reactivity: To investigate the reactivity of the compound, particularly at the bromine-substituted position, to access a wider range of analogues.

Biological Evaluation: To screen the compound and its derivatives for a variety of biological activities.

Materials Science Applications: To explore the potential of these compounds as components of novel organic electronic materials.

Current State of Research on Related N-Substituted Thiophene-Aniline Analogues

The current body of research on N-substituted thiophene-aniline analogues is diverse, with a significant focus on their synthesis and potential applications. A common synthetic strategy involves the condensation of a substituted aniline with a thiophene-containing carbonyl compound to form an imine, which may then be reduced to the corresponding amine. nih.govresearchgate.net Alternatively, cross-coupling reactions can be employed to form the N-aryl bond.

Recent studies have highlighted the utility of palladium-catalyzed reactions, such as the Suzuki cross-coupling, for the synthesis of complex N-aryl thiophene derivatives. nih.govmdpi.comresearchgate.net These methods allow for the efficient construction of carbon-carbon bonds and the introduction of a variety of functional groups. For example, researchers have successfully synthesized a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs and investigated their non-linear optical properties. nih.gov

The biological activities of related compounds are also an active area of investigation. Thiophene-2-carboxamide derivatives, for instance, have been synthesized and evaluated for their antioxidant and antibacterial properties. nih.gov Furthermore, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have shown promising fungicidal activity. mdpi.com These studies underscore the potential of N-aryl thiophene scaffolds as a source of new therapeutic agents.

In the realm of materials science, research has focused on the synthesis of aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives for use in organic electronics. nih.govbeilstein-journals.orgresearchgate.net These materials often exhibit favorable charge transport characteristics and have been incorporated into devices such as organic field-effect transistors.

While direct research on this compound is not extensively documented in the public domain, the existing literature on related compounds provides a strong foundation for its investigation. The synthetic methodologies are well-established, and the potential for interesting biological and material properties is high. Future research will likely focus on the synthesis of this specific compound, the exploration of its chiroptical properties due to the stereocenter, and a thorough evaluation of its potential in both medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

4-bromo-N-(1-thiophen-2-ylethyl)aniline

InChI

InChI=1S/C12H12BrNS/c1-9(12-3-2-8-15-12)14-11-6-4-10(13)5-7-11/h2-9,14H,1H3

InChI Key

LJFRJQHEDYKQQN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC2=CC=C(C=C2)Br

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 4 Bromo N 1 Thiophen 2 Yl Ethyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, would be essential for a complete structural assignment.

Comprehensive Proton Nuclear Magnetic Resonance (¹H-NMR) Spectral Assignment and Analysis

The ¹H-NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the 4-bromophenyl ring, the thiophene (B33073) ring, the ethyl group, and the amine proton.

The aromatic region would likely display an AA'BB' system for the 1,4-disubstituted benzene (B151609) ring, appearing as two doublets. The protons on the thiophene ring would present as a set of coupled multiplets, characteristic of a 2-substituted thiophene. The ethyl group would show a quartet for the methine (CH) proton, coupled to the methyl (CH₃) protons which would appear as a doublet. The amine (NH) proton would likely be a broad singlet, the chemical shift of which could be influenced by solvent and concentration.

Expected ¹H-NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic (C₆H₄)6.5 - 7.5Doublet
Thiophene (C₄H₃S)6.8 - 7.3Multiplets
Methine (CH)~4.5 - 5.0Quartet
Amine (NH)VariableBroad Singlet
Methyl (CH₃)~1.5 - 1.8Doublet

Detailed Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Analysis

The ¹³C-NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give a distinct signal.

The spectrum would be expected to show four signals for the 4-bromophenyl ring, with the carbon attached to the bromine atom appearing at a lower field. The thiophene ring would exhibit four signals. The two carbons of the ethyl group, the methine and the methyl carbons, would also be clearly distinguishable.

Expected ¹³C-NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
C-Br (Aromatic)~110 - 120
C-N (Aromatic)~140 - 150
Aromatic CH~115 - 135
Thiophene C-S~125 - 145
Thiophene CH~120 - 130
Methine (CH)~50 - 60
Methyl (CH₃)~20 - 25

Application of Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the coupling between the methine and methyl protons of the ethyl group, and among the protons on the thiophene ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C-NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

HRMS would be used to determine the exact molecular weight of this compound, confirming its elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

The fragmentation pattern in the mass spectrum would provide further structural information. Expected fragmentation pathways would include the loss of the thiophene group, cleavage of the ethyl linker, and loss of the bromine atom.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be expected to show a characteristic N-H stretching vibration for the secondary amine. Aromatic C-H stretching and C=C stretching vibrations would be observed for both the benzene and thiophene rings. The C-N stretching vibration and the C-Br stretching vibration would also be present in the fingerprint region of the spectrum.

Expected FTIR Data:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1600
C-N Stretch1250 - 1350
C-Br Stretch500 - 600

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available information on the Raman spectroscopy or X-ray single crystal diffraction of the specific chemical compound “this compound”.

The user's instructions mandated a strict focus on "this compound" and explicitly excluded the use of information from any other chemical compound. Without any primary data on its Raman spectrum, crystal structure, bond lengths, bond angles, torsional angles, intermolecular interactions, or packing motifs, it is impossible to generate the requested scientific article.

Therefore, this response cannot provide the structured article as requested due to the absence of the required foundational scientific data for the specified compound. No information could be found for the following sections and subsections:

X-ray Single Crystal Diffraction for Solid-State Molecular Geometry and Conformation

Investigation of Intermolecular Interactions and Packing Motifs

Additionally, the request for data tables for compounds mentioned in the article cannot be fulfilled as no such article could be generated.

Computational and Theoretical Investigations of 4 Bromo N 1 Thiophen 2 Yl Ethyl Aniline

Quantum Chemical Calculations: Density Functional Theory (DFT)

DFT has become a powerful tool for predicting the electronic structure and properties of molecules. A theoretical investigation of 4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline would typically involve the following analyses:

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the bond lengths, bond angles, and dihedral angles are adjusted to find the lowest energy conformation. For a flexible molecule like this compound, a conformational analysis would be necessary to identify the global minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For this compound, this analysis would reveal the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MESP) Surface Mapping

The MESP surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive, negative, and neutral potential. This analysis for this compound would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering further insights into its reactivity and intermolecular interactions.

Derivation of Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Nucleophilicity (N): A measure of a molecule's ability to donate electrons.

Calculating these descriptors for this compound would provide a quantitative understanding of its chemical behavior.

Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties, which can be compared with experimental data for validation.

Theoretical NMR Chemical Shifts

DFT calculations can be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical NMR spectra can be generated. This would be invaluable for confirming the structure of the compound and assigning experimental NMR signals.

Calculated Vibrational Frequencies

A detailed data table and analysis of the calculated vibrational frequencies for this compound could not be generated due to a lack of specific computational studies on this molecule in the available literature. Such an analysis would typically involve DFT calculations to predict the infrared and Raman spectra, assigning specific vibrational modes (e.g., C-H stretch, N-H bend, C-Br stretch) to calculated frequencies.

Exploration of Non-Linear Optical (NLO) Properties through Computational Methods

While the broader classes of thiophene (B33073) and aniline (B41778) derivatives are known to be investigated for their NLO properties, specific computational data on the polarizability, first-order hyperpolarizability (β), and second-order hyperpolarizability (γ) of this compound were not found. nih.govresearchgate.net An exploration of NLO properties would require dedicated quantum chemical calculations to determine these values, which are crucial for assessing the material's potential in photonic and optoelectronic applications.

Advanced Quantum Chemical Topology Analysis

Information regarding advanced quantum chemical topology analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) or Electron Localization Function (ELF) analysis, for this compound is not available in the searched scientific literature. This type of analysis provides deep insights into the nature of chemical bonds, electron density distribution, and non-covalent interactions within the molecule, but requires specific computational studies that have not been published for this compound.

Exploration of Academic Research Paradigms and Future Directions for 4 Bromo N 1 Thiophen 2 Yl Ethyl Aniline

Utilization as a Versatile Organic Building Block

As a molecule featuring a brominated aniline (B41778) and a thiophene (B33073) moiety, 4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline possesses structural motifs that are of significant interest in synthetic organic chemistry. The bromine atom on the aniline ring serves as a versatile functional handle for various cross-coupling reactions, while the thiophene ring is a common component in electronically active organic materials. The chiral center at the ethyl bridge further adds to its potential complexity and utility. However, specific research detailing its use as a building block is not present in the current academic literature.

Functionalization for Complex Molecular Architectures

There is no published research specifically detailing the functionalization of this compound to create more complex molecular architectures. The bromine atom presents a logical site for reactions such as Suzuki, Stille, Buchwald-Hartwig, or Sonogashira couplings, which could be used to introduce a wide array of aryl, heteroaryl, or alkyl groups. Similarly, the N-H bond of the secondary amine could be subjected to alkylation, acylation, or arylation to further elaborate the structure. The thiophene ring also offers positions for electrophilic substitution. Nevertheless, no studies have been published that demonstrate these specific transformations on this compound.

Application in Polymer and Materials Science Research

The synthesis of polymers or advanced materials incorporating this compound has not been reported in the scientific literature. In theory, the bifunctional nature of the molecule (a reactive bromine for polymerization via cross-coupling and a thiophene unit for electronic properties) makes it a plausible candidate for the synthesis of conjugated polymers. Such materials could be of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). However, no data on its polymerization or incorporation into material frameworks is currently available.

Role as a Ligand in Transition Metal Catalysis

The nitrogen and sulfur atoms within this compound provide potential coordination sites for transition metals, suggesting its possible application as a ligand in catalysis. The N,S-bidentate chelation motif is a well-established feature in coordination chemistry and can be used to construct catalysts for a variety of organic transformations.

Design and Synthesis of Metal Complexes

A search of the academic literature yielded no reports on the design or synthesis of metal complexes featuring this compound as a ligand. The synthesis would presumably involve the reaction of the compound with a suitable metal precursor (e.g., salts or organometallic complexes of palladium, platinum, rhodium, iridium, etc.). Characterization of such complexes using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry would be the first step in exploring this area, but this work has not yet been published.

Evaluation in Specific Catalytic Transformations

Given the absence of any synthesized metal complexes involving this ligand, there is consequently no research evaluating its performance in any specific catalytic transformations. Potential applications for such complexes, were they to be synthesized, could include asymmetric catalysis (owing to the ligand's chirality), cross-coupling reactions, or hydrogenation, among others. The electronic and steric properties imparted by the bromo- and thiophene-ethyl substituents would be expected to influence the catalytic activity and selectivity of the resulting metal center.

Photophysical and Electronic Properties for Advanced Materials

The combination of a thiophene ring, an aniline system, and a bromine atom suggests that this compound may possess interesting photophysical and electronic properties. Thiophene-based molecules are known for their utility in fluorescent and electronically active materials. The bromine atom can also influence these properties through the heavy-atom effect, potentially promoting intersystem crossing and influencing phosphorescence.

However, no experimental or computational studies on the absorption, emission, or other electronic characteristics of this compound have been published. Therefore, data regarding its potential for use in advanced materials, such as sensors, organic electronics, or photodynamic therapy, remains speculative and awaits future investigation.

Luminescence and Absorption Characteristics

The chromophoric nature of the thiophene and bromo-aniline fragments suggests that this compound likely possesses interesting photophysical properties. Research in this area would focus on characterizing its interaction with light through UV-Visible absorption and photoluminescence (PL) spectroscopy.

Detailed Research Focus:

UV-Visible Spectroscopy: The absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions within the aromatic thiophene and aniline rings. The precise wavelength of maximum absorption (λmax) would be sensitive to the solvent polarity and the electronic coupling between the two ring systems.

Photoluminescence Spectroscopy: Upon excitation, the molecule may exhibit fluorescence. Key parameters to investigate would include the emission wavelength (λem), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τ). These properties are crucial for determining the efficiency and nature of the radiative decay process.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting photophysical properties. nih.gov As demonstrated in studies of related thiophene-based imines, these calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the nature of electronic transitions, which correlate with absorption and emission spectra. nih.gov

Below is an illustrative table of the type of photophysical data that would be collected for this compound in various solvents.

SolventAbsorption λmax (nm)Molar Extinction Coefficient (ε, M-1cm-1)Emission λem (nm)Quantum Yield (ΦF)
HexaneDataDataDataData
DichloromethaneDataDataDataData
AcetonitrileDataDataDataData
MethanolDataDataDataData

Charge Transport Studies in Organic Electronics Context

Compounds featuring electron-rich moieties like aniline and thiophene are prime candidates for applications in organic electronics as charge-transporting materials. The nitrogen atom in the aniline group and the sulfur atom in the thiophene ring are sources of lone-pair electrons, which can facilitate hole (positive charge) transport.

Detailed Research Focus:

Material Class: this compound could be investigated as a small molecule hole-transport material (HTM) for use in devices like Organic Light-Emitting Diodes (OLEDs) or perovskite solar cells. Alternatively, it could serve as a monomer for the synthesis of a conductive polymer. Copolymers of aniline and thiophene have been synthesized and studied for their electrical properties. mdpi.com

Characterization Techniques: The charge transport capabilities would be assessed by measuring the charge carrier mobility. Standard techniques include:

Time-of-Flight (ToF): Measures the time it takes for charge carriers to drift across a thin film of the material under an applied electric field.

Space-Charge Limited Current (SCLC): Analyzes the current-voltage characteristics of a single-carrier device to extract mobility values.

Organic Field-Effect Transistors (OFETs): Fabricating a transistor with the material as the active layer allows for the direct measurement of field-effect mobility.

The table below presents typical hole mobility ranges for related classes of organic materials, providing a benchmark for potential studies on the target compound.

Material ClassTypical Hole Mobility (cm2V-1s-1)
Small Molecule Amorphous Films10-5 to 10-2
Small Molecule Crystalline Films10-2 to 10
Conjugated Polymers10-4 to 1

Structure-Activity/Property Relationship Studies through Analog Synthesis

A systematic investigation into the structure-property relationships is essential to optimize the compound for any specific application. This involves the synthesis of a library of analogs where different parts of the molecule are systematically modified. Research on related (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives has shown that Suzuki cross-coupling reactions are a highly effective method for creating diverse analogs. nih.gov

Synthetic Strategies & Research Focus:

Parent Compound Synthesis: The target compound would likely be synthesized via reductive amination between 2-acetylthiophene (B1664040) and 4-bromoaniline (B143363).

Aniline Ring Modification: The electronic properties can be tuned by replacing the bromine atom with other halogens (F, Cl, I) or with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., cyano, nitro) groups.

Thiophene Ring Modification: The bromine atoms on related thiophene-imine compounds have been successfully substituted using palladium-catalyzed Suzuki coupling reactions with various arylboronic acids. nih.gov A similar strategy could be applied to a brominated version of the thiophene precursor to introduce a wide variety of aromatic and heteroaromatic substituents at the 3, 4, or 5-positions of the thiophene ring.

Property Correlation: Each synthesized analog would be subjected to the photophysical and electrical characterization methods described above. The resulting data would allow for the establishment of clear relationships between molecular structure and the observed optical and charge transport properties, guiding the design of materials with enhanced performance.

The following table outlines a potential synthetic plan for generating analogs based on established methodologies.

Analog SeriesCore MoietyReaction TypeReagents
A (Aniline Mod.)1-(Thiophen-2-yl)ethan-1-amineReductive AminationSubstituted 4-bromobenzaldehydes
B (Thiophene Mod.)4-BromoanilineSuzuki Coupling (on precursor)(5-Aryl-thiophen-2-yl)ethan-1-one

Emerging Methodologies and Interdisciplinary Research Opportunities

Future research on this compound and its derivatives can benefit significantly from cutting-edge methodologies and interdisciplinary collaboration.

Advanced Computational Modeling: Beyond static DFT calculations, molecular dynamics (MD) simulations can predict the morphology and molecular packing of the material in thin films. This is crucial for understanding and predicting solid-state properties like charge mobility.

High-Throughput Virtual Screening: Computational libraries of virtual analogs can be created and their electronic properties (HOMO/LUMO, reorganization energy) calculated. This allows for the rapid screening of thousands of potential structures to identify the most promising candidates for synthesis, saving significant time and resources.

Machine Learning (ML): ML models can be trained on existing data from thiophene and aniline derivatives to predict the properties of new, unsynthesized analogs. This data-driven approach can accelerate the discovery of materials with targeted characteristics.

Interdisciplinary Applications: The structural motifs suggest several collaborative avenues.

Materials Science & Engineering: Collaboration between synthetic chemists and device engineers is essential to test these materials in actual electronic devices (OLEDs, OFETs, solar cells).

Medicinal Chemistry & Biology: Many thiophene and aniline derivatives exhibit biological activity. ptfarm.pl Screening the synthesized analogs for properties such as anticancer, antibacterial, or antifungal activity could open up entirely new applications for this class of compounds.

Conclusion and Future Outlook

Recapitulation of Key Research Insights for 4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline

Direct experimental data on this compound is not extensively available in peer-reviewed literature. However, by examining research on analogous compounds, particularly those containing N-aryl and thiophene (B33073) moieties, several key insights can be inferred.

Research on similar structures, such as (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, has highlighted the utility of palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, for the synthesis of complex aniline (B41778) derivatives. nih.govresearchgate.net This suggests that a probable synthetic route to this compound would involve the coupling of 4-bromoaniline (B143363) with a suitable thiophene-containing electrophile.

Furthermore, computational studies, specifically Density Functional Theory (DFT), have been instrumental in understanding the structural and electronic properties of related thiophene-based imines. nih.gov These studies provide valuable information on molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, which are crucial for predicting the reactivity and potential applications of these compounds. It is reasonable to expect that similar computational analyses of this compound would yield significant insights into its chemical behavior.

Broader Impact on Synthetic Methodology and Theoretical Chemistry

The study of compounds like this compound contributes to the broader landscape of synthetic and theoretical chemistry in several ways.

From a synthetic perspective, the exploration of synthetic routes to this and related molecules drives the development of more efficient and versatile catalytic systems. The successful application of methods like the Suzuki and Heck cross-coupling reactions for the synthesis of N-aryl thiophene derivatives expands the toolbox available to organic chemists for constructing complex molecular architectures. chemicalbook.com The challenges associated with regioselectivity and functional group tolerance in these reactions often spur innovation in catalyst design and reaction optimization.

In the realm of theoretical chemistry, the analysis of such molecules provides valuable data for refining computational models. By comparing theoretical predictions of molecular properties with experimental data (once available), chemists can validate and improve the accuracy of DFT and other computational methods. This iterative process of prediction and verification is essential for advancing the predictive power of theoretical chemistry, enabling the in-silico design of new molecules with desired properties.

Unresolved Questions and Promising Avenues for Continued Investigation

The current lack of specific research on this compound presents a landscape rich with opportunities for future investigation. Several key questions remain unanswered, pointing toward promising research directions.

Table 1: Promising Research Avenues for this compound

Research AreaKey QuestionsPotential Applications
Synthesis and Characterization What is the most efficient and scalable synthetic route? What are its detailed spectroscopic and crystallographic characteristics?Foundational for all further research.
Materials Science Does the compound exhibit interesting photophysical or electronic properties? Can it be incorporated into organic electronic devices?Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs).
Medicinal Chemistry Does the molecule exhibit any biological activity (e.g., antimicrobial, anticancer, anti-inflammatory)? nih.gov What are its structure-activity relationships?Development of new therapeutic agents.
Coordination Chemistry Can the compound act as a ligand for metal complexes? What are the properties of the resulting coordination compounds?Catalysis, sensing, and development of new materials with novel magnetic or optical properties.

A primary focus should be the development and optimization of a robust synthetic pathway to produce the compound in sufficient quantities for detailed study. Following this, thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction would provide a fundamental understanding of its molecular structure.

Investigations into its potential applications in materials science are highly warranted. The combination of a brominated aniline and a thiophene ring suggests that the molecule could possess interesting electronic and photophysical properties. Exploring its utility in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could be a fruitful area of research.

Furthermore, the biological activities of thiophene and aniline derivatives are well-documented. nih.govnih.gov Screening this compound for potential antimicrobial, anticancer, or anti-inflammatory properties could unveil new therapeutic leads. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogues, would be crucial in optimizing any observed biological activity.

Finally, the potential of this compound to act as a ligand in coordination chemistry should not be overlooked. The nitrogen and sulfur atoms could coordinate with various metal centers, leading to the formation of novel metal-organic frameworks (MOFs) or catalytic species with unique reactivity.

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